Product packaging for 2-Cyclopropyl-3,3-dimethyl-azetidine(Cat. No.:)

2-Cyclopropyl-3,3-dimethyl-azetidine

Cat. No.: B12992099
M. Wt: 125.21 g/mol
InChI Key: MTIQDCJQUMGVQG-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Azetidines, which are four-membered saturated rings containing one nitrogen atom, have emerged as crucial building blocks in modern organic synthesis and medicinal chemistry. rsc.orgrsc.orgnih.gov Their utility stems from a unique combination of stability and reactivity, making them versatile intermediates. rsc.org The rigid four-membered ring serves as a valuable scaffold, enabling specific spatial arrangements of functional groups, which is critical in drug design for establishing productive interactions with biological targets. nih.gov The incorporation of an azetidine (B1206935) moiety into a molecule can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and reduced lipophilicity, when compared to larger heterocyclic rings. nih.govnih.govresearchgate.net

These heterocycles are found in a variety of natural products and have been integrated into numerous marketed drugs and clinical candidates. nih.govclockss.org For instance, azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net The development of new synthetic methods has made a diverse array of substituted azetidines more accessible, further expanding their application in creating compound libraries for drug discovery. organic-chemistry.orgsciencedaily.com The ability to functionalize the azetidine ring at various positions allows for the fine-tuning of a molecule's properties, making these heterocycles a powerful tool for chemists. acs.orgnih.gov

Historical Context and Evolution of Azetidine Research

The study of azetidines has evolved significantly since the discovery of the first natural product containing this ring system, L-azetidine-2-carboxylic acid, in 1955. clockss.org Initially, research into azetidines was hampered by synthetic challenges associated with the formation of the strained four-membered ring. nih.govclockss.org Traditional methods often involved multi-step sequences and the use of pre-functionalized starting materials. nih.gov

Over the past few decades, however, remarkable progress has been made in synthetic methodologies. rsc.orgnih.gov Innovations include ring-contraction reactions, various cycloadditions like the aza Paternò-Büchi reaction, C-H activation, and strain-release strategies involving precursors like 1-azabicyclo[1.1.0]butane. rsc.orgnih.govorganic-chemistry.org The development of visible-light-mediated and metal-catalyzed reactions, such as those using copper or gold, has provided more efficient and general routes to highly substituted and chiral azetidines. nih.govnih.gov This expansion of the synthetic toolkit has been a primary driver in the increased exploration and application of azetidines in various chemical fields, particularly in the design of pharmaceuticals and complex molecular architectures. clockss.orgresearchwithnj.com

Fundamental Chemical Characteristics Influencing Azetidine Reactivity

The chemical behavior of azetidines, including 2-Cyclopropyl-3,3-dimethyl-azetidine, is largely dictated by a combination of ring strain and electronic effects within the four-membered ring.

The azetidine ring possesses significant ring-strain energy, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable, less reactive pyrrolidines (five-membered rings). rsc.orgresearchgate.net This inherent strain is a key factor governing the reactivity of the azetidine scaffold. rsc.org

The strain makes the ring susceptible to opening reactions under appropriate conditions, a property that is exploited in synthetic chemistry. nih.govambeed.com For example, the ring can be opened via nucleophilic attack, often facilitated by activation of the nitrogen atom. youtube.comresearchgate.net This strain-driven reactivity allows azetidines to serve as precursors to other nitrogen-containing compounds, such as substituted acyclic amines or larger heterocyclic systems through ring-expansion reactions. researchgate.netresearchgate.net However, despite the strain, the azetidine ring is stable enough for facile handling, providing a balance that is highly attractive for synthetic applications. rsc.orgrsc.org In the context of this compound, the gem-dimethyl group at the 3-position can influence the ring's conformation and potentially modulate the ring strain, thereby affecting its reactivity profile.

The electronic nature of the azetidine ring is characterized by the polar nitrogen-carbon bonds and the nucleophilic lone pair of electrons on the nitrogen atom. researchgate.netyoutube.com This nitrogen atom can act as a base or a nucleophile, participating in reactions such as N-alkylation and N-acylation. youtube.com The substituents on the ring can significantly modulate its electronic properties.

Data Tables

Table 1: Properties of Azetidine and Related Heterocycles

Compound Ring Size Heteroatom Ring Strain (kcal/mol)
Aziridine (B145994) 3 Nitrogen ~27.7
Azetidine 4 Nitrogen ~25.4 rsc.org
Pyrrolidine (B122466) 5 Nitrogen ~5.4
Piperidine 6 Nitrogen ~0

Table 2: Mentioned Compounds

Compound Name
This compound
Azetidine
L-azetidine-2-carboxylic acid
Aziridine
Pyrrolidine
Piperidine
1-azabicyclo[1.1.0]butane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B12992099 2-Cyclopropyl-3,3-dimethyl-azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-cyclopropyl-3,3-dimethylazetidine

InChI

InChI=1S/C8H15N/c1-8(2)5-9-7(8)6-3-4-6/h6-7,9H,3-5H2,1-2H3

InChI Key

MTIQDCJQUMGVQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1C2CC2)C

Origin of Product

United States

Mechanistic Insights into Azetidine Reactivity and Transformations

Azetidine (B1206935) Ring-Opening Reactions

The significant ring strain of azetidines makes them susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. rsc.org These reactions are of considerable interest as they provide pathways to a diverse array of functionalized acyclic amines. The regioselectivity and stereoselectivity of these ring-opening events are heavily influenced by the nature of the substituents on the azetidine ring. magtech.com.cn

Azetidines, particularly when activated, undergo nucleophilic ring-opening reactions. magtech.com.cn The electrophilicity of the ring carbons can be enhanced by converting the azetidine into an azetidinium salt, for example, by reaction with alkyl halides or chloroformates. bohrium.com This transformation renders the ring significantly more susceptible to attack by nucleophiles. The subsequent ring-opening typically proceeds via an S_N2 mechanism, leading to the formation of functionalized linear amines with a high degree of stereoselectivity. iitk.ac.innih.gov

The regioselectivity of the nucleophilic attack is a critical aspect and is governed by both steric and electronic factors. magtech.com.cnbohrium.com For N-alkoxycarbonyl azetidiniums, the presence of an alkyl group at the C2 position generally directs the nucleophilic attack to the C4 position. bohrium.com Conversely, an electron-withdrawing group at C2 favors attack at that same position. bohrium.com In the case of N,N-dialkyl azetidiniums lacking a substituent at C4, the attack predominantly occurs at the C4 carbon. bohrium.com

For 2-cyclopropyl-3,3-dimethyl-azetidine, the presence of the cyclopropyl (B3062369) group at C2 and two methyl groups at C3 introduces specific steric and electronic considerations. The gem-dimethyl group at C3 creates significant steric hindrance, likely disfavoring nucleophilic attack at the adjacent C2 and C4 positions to some extent. The cyclopropyl group, with its unique electronic properties, can stabilize an adjacent positive charge. However, in a typical S_N2 reaction on an azetidinium ion, the development of positive charge on the carbon atoms is not the primary feature. Instead, the reaction proceeds through a backside attack on one of the ring carbons.

The ring-opening of azetidines can also be facilitated by acids. nih.govacs.org Protonation of the azetidine nitrogen increases the strain and activates the ring towards cleavage. nih.gov Studies have shown that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening, where a pendant nucleophilic group attacks the azetidine ring. nih.govacs.org The rate of this decomposition is sensitive to pH, with the protonation of the azetidine nitrogen being a key step. nih.gov

For instance, certain N-substituted aryl azetidines have been observed to undergo decomposition at acidic pH through an intramolecular nucleophilic attack by a pendant amide group. nih.gov The stability of these compounds was found to be related to the pKa of the azetidine nitrogen; a lower pKa leads to a lower concentration of the protonated, reactive species at a given acidic pH, thus enhancing stability. nih.gov

In the context of this compound, acid-mediated ring-opening would involve initial protonation of the nitrogen atom. The subsequent nucleophilic attack, either by an external nucleophile or intramolecularly, would lead to ring cleavage. The regioselectivity of this process would be influenced by the stability of the potential carbocationic intermediates or the transition states leading to them. The cyclopropyl group at C2 can stabilize an adjacent carbocation, potentially directing ring-opening to occur at the C2-N bond.

Ring-opening of azetidines can sometimes be accompanied by rearrangements, leading to the formation of different heterocyclic systems or acyclic isomers. For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been reported. morressier.com This process is believed to proceed through the formation of a benzylic carbocation, which then undergoes a 6-exo-tet cyclization. morressier.com

Another type of rearrangement observed with small rings is the iitk.ac.inresearchmap.jp-Stevens rearrangement, which can lead to one-carbon ring expansion. nih.gov While this has been demonstrated for the expansion of aziridines to azetidines, similar principles could potentially apply to the rearrangement of substituted azetidines under appropriate conditions. nih.gov

In the case of this compound, rearrangement pathways could be initiated following ring-opening. For example, if ring-opening leads to a carbocation adjacent to the cyclopropyl group, a characteristic cyclopropylcarbinyl-homoallyl rearrangement could occur. This would result in the formation of a four-membered ring or an open-chain alkene. The specific outcome would depend on the reaction conditions and the stability of the various possible products.

The substituents on the azetidine ring play a crucial role in determining the outcome of ring-opening reactions. The regioselectivity is a function of both electronic and steric effects. magtech.com.cn Electron-withdrawing groups tend to direct nucleophilic attack to the carbon to which they are attached, while sterically bulky groups can hinder attack at nearby positions. magtech.com.cnbohrium.com

The 3,3-dimethyl substitution on the azetidine ring introduces significant steric bulk. This steric hindrance would be expected to disfavor nucleophilic attack at the adjacent C2 and C4 positions. Consequently, in a competition between attack at C2 and C4, the less sterically hindered position would be favored, all other factors being equal.

The cyclopropyl group at the C2 position has unique electronic properties. It can stabilize an adjacent positive charge through conjugation, a property that becomes relevant in reactions with carbocationic character. In acid-mediated ring-opening, for instance, the ability of the cyclopropyl group to stabilize a positive charge at C2 could favor cleavage of the C2-N bond. Furthermore, the cyclopropyl group itself can influence the conformation of the ring, which in turn can affect the accessibility of the ring carbons to attacking nucleophiles.

The interplay of these steric and electronic factors in this compound would lead to a specific regiochemical outcome in ring-opening reactions. For example, in a nucleophilic ring-opening of the corresponding azetidinium ion, the steric hindrance of the gem-dimethyl group might direct the nucleophile to the C4 position, while the electronic influence of the cyclopropyl group might favor attack at C2. The actual outcome would depend on the specific nucleophile and reaction conditions.

Reactivity of the Nitrogen Atom in Azetidines

The nitrogen atom in the azetidine ring is a key center of reactivity. Its lone pair of electrons allows it to act as a base, a nucleophile, and a ligand for metal centers. researchmap.jporganic-chemistry.org The reactivity of the nitrogen is influenced by the substituents on the ring, which can affect its basicity and steric accessibility.

Azetidine derivatives have been explored as ligands in coordination chemistry, although this area is less developed compared to other nitrogen heterocycles. researchmap.jp Functionalized azetidines can act as multidentate ligands, coordinating to metal centers through the azetidine nitrogen and other donor atoms present in their substituents. researchmap.jprsc.org

For example, azetidine derivatives bearing pyridyl and aminoethyl substituents have been shown to act as tridentate ligands for Cu(II) and Zn(II). researchmap.jp The resulting complexes can exhibit various coordination geometries, such as square-pyramidal and trigonal bipyramidal. researchmap.jp The stereochemistry of the complexes is influenced by the chirality of the azetidine ligand. researchmap.jp

In the case of this compound, the nitrogen atom can coordinate to a metal center. The steric bulk of the adjacent cyclopropyl and gem-dimethyl groups would influence the coordination geometry and the stability of the resulting metal complex. The coordination of the azetidine nitrogen to a metal center can also activate the ring towards ring-opening or other transformations, as the metal can act as a Lewis acid.

Interactive Data Table: Ring-Opening Reactions of Substituted Azetidines

Reactivity of Carbon Atoms on the Azetidine Ring

The reactivity of the carbon atoms within the azetidine ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the electronic and steric effects of the substituents play a crucial role in determining the outcome of chemical reactions, particularly nucleophilic ring-opening.

The regioselectivity of nucleophilic attack on unsymmetrically substituted azetidines is a well-studied phenomenon. The outcome is generally governed by a balance of electronic and steric factors. For azetidines bearing a substituent at the 2-position, nucleophilic attack can occur at either the C2 or C4 carbon.

Electronic Effects: The cyclopropyl group at the C2 position can exhibit electronic properties that are somewhat analogous to both alkyl and unsaturated groups. It can stabilize an adjacent positive charge, which can favor the cleavage of the C2-N bond. In reactions that proceed through a carbocation-like transition state, such as Lewis acid-catalyzed ring-opening, the cyclopropyl group can promote the formation of a positive charge at the C2 position. This would direct the nucleophile to attack at this site. This is similar to the behavior of 2-aryl azetidines, where the aryl group stabilizes a benzylic carbocation, leading to regioselective ring opening at the C2 position. researchgate.netnih.gov In contrast, for simple 2-alkylazetidines, the electronic effect is less pronounced. beilstein-journals.org

Steric Effects: The presence of two methyl groups at the C3 position introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the C4 carbon, thereby favoring attack at the less sterically encumbered C2 position. However, the gem-dimethyl group also influences the conformation of the ring, which can, in turn, affect reactivity. This is an example of the Thorpe-Ingold effect , where gem-dialkyl substitution can accelerate intramolecular reactions by altering bond angles and bringing reactive centers closer together. wikipedia.orglucp.net In the context of ring-opening, this effect could subtly influence the stability of the transition states leading to cleavage at either C2 or C4. For instance, sterically bulky nucleophiles tend to attack the less substituted carbon atom in 2-alkylazetidines. beilstein-journals.org

The interplay of these effects is summarized in the following table:

PositionSubstituentElectronic Influence on Ring CarbonsSteric Influence on Ring Carbons
C2 CyclopropylCan stabilize a positive charge at C2, promoting nucleophilic attack at this position.Provides moderate steric hindrance at C2.
C3 gem-DimethylPrimarily steric, but can influence ring conformation through the Thorpe-Ingold effect.Creates significant steric bulk around C3 and C4, potentially hindering nucleophilic attack at C4.

It is important to note that the reactivity is also highly dependent on the nature of the nitrogen substituent and the reaction conditions, such as the presence of a Lewis acid, which can activate the ring by coordinating to the nitrogen atom. organic-chemistry.orgresearchgate.net For N-alkyl azetidines, which are generally less reactive, forcing conditions are often required for ring-opening. researchgate.net

Strain-Driven Reactivity of Azetidines in Organic Transformations

The significant ring strain inherent in the azetidine ring is a key driver of its chemical reactivity. rsc.orgresearchgate.net This strain energy, which is considerably higher than that of its five-membered counterpart, pyrrolidine (B122466), makes the azetidine ring susceptible to cleavage under appropriate conditions, providing a powerful tool for the synthesis of more complex acyclic and heterocyclic structures. rsc.orgresearchgate.netnih.gov

The ring strain of azetidine is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, as illustrated in the table below.

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine (B145994)3~27.7
Azetidine 4 ~25.4
Pyrrolidine5~5.4
Piperidine6~0
Data sourced from multiple references. rsc.orgresearchgate.netepfl.ch

This inherent strain can be harnessed in a variety of organic transformations:

Ring-Opening Reactions: The most common manifestation of strain-driven reactivity is the nucleophilic ring-opening of the azetidine ring. This process is often facilitated by activation of the nitrogen atom, either through protonation in acidic media or by coordination to a Lewis acid. organic-chemistry.orgresearchgate.netnih.gov This activation enhances the electrophilicity of the ring carbons and promotes cleavage of a C-N bond. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type mechanism. researchgate.net The choice of Lewis acid and reaction conditions can influence the regioselectivity and stereochemical outcome of the reaction.

Cycloaddition Reactions: Azetidines can participate in cycloaddition reactions where the release of ring strain provides a thermodynamic driving force. For example, [4+2] cycloaddition reactions between azetidines and olefins, catalyzed by a boronyl radical, can lead to the formation of 3,4,5-trisubstituted piperidines. acs.org The use of a strained four-membered ring in such cycloadditions is less common than with three-membered rings but offers a unique pathway to larger heterocyclic systems.

Rearrangement Reactions: Strain-release can also drive rearrangement reactions. For example, the synthesis of azetidines can be achieved through the ring expansion of three-membered rings like azirines or cyclopropyl azides. nih.gov Conversely, azetidines can be precursors to other ring systems through rearrangements that are driven by the release of the four-membered ring's strain energy.

The presence of substituents, such as the 2-cyclopropyl and 3,3-gem-dimethyl groups, modulates this inherent reactivity. The cyclopropyl group can participate in these transformations in unique ways due to its own inherent strain and electronic properties. The gem-dimethyl group, through the Thorpe-Ingold effect, can influence the kinetics of reactions that involve a change in the hybridization of the C3 carbon. wikipedia.orglucp.net

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 3,3 Dimethyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine (B1206935) Characterization

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For azetidine derivatives, it provides crucial data on the atomic connectivity, the chemical environment of nuclei, and the relative stereochemistry of substituents.

Proton (¹H) NMR spectroscopy is instrumental in determining the stereochemical arrangement of the substituents on the azetidine ring. The vicinal coupling constants (³JHH) between protons on the ring are particularly diagnostic. For azetidine rings, it is a well-established principle that the coupling constant for protons in a cis orientation is larger than for those in a trans orientation. ipb.pt Specifically, J-trans values are typically in the range of 5.8-7.9 Hz, while J-cis values are higher, around 8.4-8.9 Hz. ipb.pt

For 2-Cyclopropyl-3,3-dimethyl-azetidine, the key ¹H NMR signals would include:

Azetidine Ring Protons: The proton at the C2 position (adjacent to the cyclopropyl (B3062369) group) and the two diastereotopic protons at the C4 position would give distinct signals. The coupling between the C2-proton and the C4-protons would be critical for confirming the ring structure.

Cyclopropyl Protons: The protons of the cyclopropyl group would appear as a complex multiplet in the upfield region of the spectrum.

Dimethyl Protons: The two methyl groups at the C3 position are chemically equivalent and would likely appear as a single sharp singlet, unless restricted rotation or a chiral environment causes them to be diastereotopic.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
N-H 1.0 - 3.0 Broad Singlet -
H-2 (Azetidine) 3.0 - 4.0 Multiplet ³J(H2, H4)
H-4 (Azetidine) 3.5 - 4.5 Multiplet ²J(H4a, H4b), ³J(H4, H2)
H-cyclopropyl 0.2 - 1.0 Multiplet Vicinal and geminal J-values

Note: This table represents expected values based on general principles for substituted azetidines. Actual values can vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the number and type of carbon environments. The chemical shifts of the azetidine ring carbons are particularly informative, typically appearing in the range of δ 30-50 ppm. ipb.pt

Table 2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (Azetidine) 55 - 70
C-3 (Azetidine) 35 - 50
C-4 (Azetidine) 45 - 60
C-cyclopropyl 0 - 20

Note: This table represents expected values based on general principles for substituted azetidines.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen heteroatom. For azetidines, the ¹⁵N chemical shift can be sensitive to substitution and ring strain. N-alkylation of diazines, for example, results in significant upfield shifts of the nitrogen signal, a principle that can be extended to the characterization of the azetidine nitrogen. researchgate.net Techniques like ¹H-¹⁵N HMBC are often used to determine these shifts at natural abundance. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure and confirming stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com For this compound, a NOESY spectrum would be invaluable for confirming the relative configuration. For instance, a cross-peak between the C2 proton and one of the C3 methyl groups would provide strong evidence for their cis relationship. NOESY is particularly powerful for distinguishing between stereoisomers where through-bond correlations (like those from COSY) would be identical. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is critical for piecing together the molecular framework. For example, an HMBC experiment would show correlations from the C3-methyl protons to the C2, C3, and C4 carbons of the azetidine ring, definitively confirming the placement of the dimethyl group. It would also show correlations between the C2-proton and the carbons of the cyclopropyl ring, confirming their connectivity. youtube.comslideshare.net

X-ray Crystallography for Definitive Structural and Stereochemical Determination

While NMR provides excellent data for the structure in solution, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure in the solid state. This technique requires a single, well-diffracting crystal of the compound. The resulting electron density map reveals precise bond lengths, bond angles, and torsional angles. nih.gov

For a chiral molecule like this compound, X-ray crystallography can determine the absolute configuration without ambiguity, providing a gold-standard reference for other techniques. The analysis of a suitable crystal would confirm the puckering of the azetidine ring and the exact spatial orientation of the cyclopropyl and dimethyl substituents. rsc.org

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Azetidines

When a crystalline sample for X-ray analysis is not available, chiroptical methods provide a powerful alternative for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.

The main chiroptical methods include:

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength. youtube.com

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized light in the infrared region.

For this compound, which possesses a stereocenter at the C2 position, determining its absolute configuration ((R) or (S)) is crucial. The modern approach involves comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers. A match between the experimental and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. researchgate.netyoutube.com This combination of chiroptical spectroscopy and computational chemistry is a reliable method for stereochemical assignment of chiral compounds. researchgate.net

Computational and Theoretical Investigations of Azetidine Ring Systems with Aliphatic Substituents

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations have become an indispensable tool for elucidating the intricate structural and electronic features of substituted azetidines. These methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has been widely employed to investigate the properties of azetidine (B1206935) derivatives. researchgate.netuniba.it DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT has been used to study the conformational preferences of substituted azetidines and to rationalize the stereochemical outcomes of reactions involving these rings. uniba.it In the context of 2-cyclopropyl-3,3-dimethyl-azetidine, DFT calculations would be crucial for determining the preferred orientation of the cyclopropyl (B3062369) group relative to the azetidine ring and for understanding the electronic effects of the gem-dimethyl and cyclopropyl substituents on the ring's atoms. Theoretical studies on nitroimine derivatives of azetidine have utilized DFT to explore their potential as high-energy-density compounds. researchgate.net

The ring strain of azetidines is a key determinant of their reactivity. rsc.org Computational methods, particularly those based on isodesmic and homodesmotic reactions, are powerful tools for quantifying the strain energy of cyclic molecules. acs.org The strain energy of the parent azetidine is significant, contributing to its propensity to undergo ring-opening reactions.

The substitution pattern in this compound is expected to have a pronounced effect on the ring strain. The presence of a cyclopropyl group at the C2 position introduces additional strain due to the inherent strain of the three-membered ring itself. acs.org Conversely, gem-dimethyl substitution has been shown to decrease the strain energy of small rings like cyclopropane (B1198618) and cyclobutane (B1203170) by 6–10 kcal/mol. acs.org This effect, known as the Thorpe-Ingold effect, arises from the widening of the endocyclic angle to relieve steric repulsion between the methyl groups, which in turn reduces the angle strain of the ring. Therefore, in this compound, there would be a complex interplay between the strain-increasing effect of the C2-cyclopropyl group and the potential strain-decreasing effect of the C3-gem-dimethyl groups.

Table 1: Estimated Strain Energies of Relevant Cyclic Compounds

CompoundEstimated Strain Energy (kcal/mol)
Cyclopropane~27.5
Azetidine~25.4 rsc.org
Cyclobutane~26.3
Hypothetical Contribution of Substituents to Azetidine Strain
C2-CyclopropylStrain-increasing
C3-gem-DimethylStrain-decreasing acs.org

Note: The values for the hypothetical contributions are qualitative and would require specific computational studies on this compound for quantification.

High-level ab initio calculations have been applied to estimate the ring strain energies of various three- and six-membered ring compounds, providing a basis for understanding the impact of substituents. nih.govresearchgate.net

The electronic properties of the azetidine ring are significantly modulated by its substituents. Properties such as Nucleus-Independent Chemical Shift (NICS), proton affinities, and atomic charges provide valuable insights into the aromaticity, basicity, and reactivity of the molecule.

While specific NICS calculations for this compound are not available in the literature, this method could be used to probe the electronic environment within the azetidine ring.

The proton affinity of the parent azetidine has been experimentally and theoretically determined, with a value of approximately 943.4 kJ/mol. nist.gov This value reflects the basicity of the nitrogen atom. The electron-donating nature of the alkyl groups in this compound would be expected to increase the electron density on the nitrogen atom, thereby increasing its proton affinity and making it more basic than the parent azetidine.

Atomic charge calculations, typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the charge distribution within this compound. It is anticipated that the nitrogen atom would bear a partial negative charge, while the carbon atoms of the ring would have varying partial positive charges influenced by the substituents.

Elucidating Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving azetidines, providing details that are often difficult to obtain through experimental means alone. frontiersin.org

Azetidines can undergo ring-opening reactions under various conditions, often facilitated by the relief of ring strain. rsc.org Transition state analysis using computational methods can identify the lowest energy pathways for these reactions and explain the observed regioselectivity. For an unsymmetrically substituted azetidine like this compound, ring-opening can occur via cleavage of either the N-C2 or the N-C4 bond.

Computational studies on the ring-opening of other substituted azetidines have shown that the nature of the substituents plays a critical role in determining the reaction pathway. nih.gov For this compound, the stability of the potential carbocation intermediates or the transition states leading to them would dictate the regiochemical outcome. The cyclopropylmethyl cation is known to be particularly stable due to its "bent" or "non-classical" structure, which could favor cleavage of the N-C2 bond. However, the steric bulk of the gem-dimethyl groups at C3 might also influence the accessibility of the adjacent C2 and C4 positions to nucleophiles. Computational modeling of the transition states for both possible ring-opening pathways would be necessary to predict the major product. Studies on the intramolecular ring-opening of aryl azetidines have provided insights into these decomposition pathways. nih.gov

For chiral azetidines, predicting and validating the stereochemistry is crucial. Computational methods, particularly the DP4+ (Diastereomer Population and Probability) analysis, have emerged as powerful tools for assigning the relative and absolute configurations of molecules. uca.edu.arnih.govrsc.org DP4+ analysis involves calculating the NMR chemical shifts of all possible diastereomers of a molecule using DFT and then comparing these calculated shifts to the experimental NMR data to determine the most probable structure. nih.govrsc.org

In the case of a reaction producing a chiral derivative of this compound, DP4+ analysis could be employed to unambiguously determine its stereochemistry. This method has been successfully applied to a wide range of natural products and other complex molecules, including nitrogen heterocycles. nih.govrsc.org The accuracy of DP4+ relies on the quality of the DFT calculations and the completeness of the experimental NMR data.

Predicting Stability and Reactivity Profiles of this compound

The unique structural arrangement of this compound, featuring a strained four-membered ring flanked by a three-membered cyclopropyl group and a gem-dimethyl substitution, presents a compelling case for computational investigation. The inherent ring strain of the azetidine core, coupled with the electronic and steric influences of its substituents, governs its stability and reactivity. scispace.com Theoretical calculations, primarily employing Density Functional Theory (DFT), offer a powerful lens through which to predict these properties, providing insights that are often challenging to obtain through experimental means alone. beilstein-journals.org

Computational models serve as a valuable tool for pre-screening compounds and predicting their chemical behavior, thereby guiding synthetic efforts and avoiding a trial-and-error approach. mit.edu By calculating parameters such as frontier molecular orbital energies, it is possible to forecast the propensity of molecules like this compound to participate in various reactions. mit.edu

Conformational Analysis and Geometric Parameters

The conformational landscape of this compound is primarily dictated by the puckering of the azetidine ring and the orientation of the cyclopropyl substituent. The gem-dimethyl group at the C3 position is known to influence the conformational preferences of cyclic systems, an observation often referred to as the Thorpe-Ingold or gem-dimethyl effect. acs.org This effect can alter bond angles and favor specific ring conformations.

Computational geometry optimization would likely reveal a non-planar, puckered conformation for the azetidine ring, which helps to alleviate some of the inherent ring strain. The cyclopropyl group at the C2 position can exist in different orientations relative to the azetidine ring. Theoretical calculations can predict the most stable conformer by determining the relative energies of these different spatial arrangements.

A hypothetical conformational analysis using a DFT method such as B3LYP with a 6-31G(d) basis set could yield the following data:

ConformerDihedral Angle (N1-C2-C(cyclopropyl)-C(cyclopropyl))Relative Energy (kcal/mol)Population (%)
A (Pseudo-equatorial) 120.5°0.0075.8
B (Pseudo-axial) -65.2°1.2524.2
This table is generated based on established principles of conformational analysis of substituted azetidines and represents plausible theoretical data.

Furthermore, detailed analysis of the optimized geometry would provide predicted bond lengths and angles. The C2-C(cyclopropyl) bond is of particular interest, as its length can indicate the degree of electronic interaction between the cyclopropyl group and the azetidine ring. The internal bond angles of the azetidine ring are expected to be significantly smaller than the ideal tetrahedral angle of 109.5°, reflecting its strained nature.

ParameterPredicted Value
Bond Length (Å)
N1-C21.475
C2-C31.560
C3-C41.558
N1-C41.473
C2-C(cyclopropyl)1.510
Bond Angle (°)
∠C4-N1-C288.5
∠N1-C2-C387.9
∠C2-C3-C492.1
∠N1-C4-C387.5
This table contains hypothetical data derived from the known geometric parameters of substituted azetidine rings and serves as a representation of expected computational results.

Electronic Properties and Reactivity Indices

The electronic properties of this compound are key determinants of its reactivity. The nitrogen atom's lone pair of electrons and the high p-character of the bonds in the cyclopropyl group are significant electronic features. Computational methods can quantify these properties through the calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of an electrostatic potential map.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the cyclopropyl group, making these sites susceptible to electrophilic attack. The LUMO is likely distributed across the antibonding orbitals of the C-N and C-C bonds of the azetidine ring, indicating that these bonds are the most likely to be broken during nucleophilic attack.

Reactivity indices, such as Fukui functions, can be calculated to provide a more detailed picture of the local reactivity within the molecule, identifying specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack.

ParameterPredicted Value (eV)
HOMO Energy -6.25
LUMO Energy 1.15
HOMO-LUMO Gap 7.40
This table presents hypothetical energy values for the frontier molecular orbitals, based on typical values for similar heterocyclic systems, to illustrate the output of a theoretical calculation.

The electrostatic potential map would likely show a region of negative potential around the nitrogen atom, confirming its role as a primary site for protonation and electrophilic attack. The cyclopropyl group may also exhibit some degree of negative potential due to the electron density in its strained bonds.

Chemical Transformations Involving the Cyclopropyl Moiety in Azetidine Scaffolds

Reactivity of the Cyclopropyl (B3062369) Group

The three-membered ring of a cyclopropane (B1198618) is characterized by its high "p" character and bent C-C bonds, which impart alkene-like properties. This makes the ring susceptible to reactions that can alleviate its inherent strain.

Strain-Induced Reactivity and Ring-Opening Reactions of the Cyclopropyl Group

The significant ring strain of the cyclopropyl group makes it prone to ring-opening reactions under various conditions, including acid/Lewis acid catalysis, transition metal catalysis, or thermal activation. For cyclopropanes substituted with donor and acceptor groups, ring-opening is particularly facile. nih.gov In the context of a 2-substituted azetidine (B1206935), the nitrogen atom can act as an internal nucleophile or its electronic properties can influence the regioselectivity of the ring-opening.

Lewis acid-mediated ring-opening reactions are common. For instance, the activation of a cyclopropane-1,1-diester with a Lewis acid like Ni(ClO₄)₂ can facilitate a nucleophilic attack by an amine, leading to the opening of the cyclopropane ring to form a 1,3-adduct, which can then cyclize to form an azetidine. thieme-connect.com While this describes the formation of an azetidine from a cyclopropane, the principle of Lewis acid activation and subsequent nucleophilic attack is fundamental to the reactivity of the cyclopropyl group itself. In a molecule like 2-cyclopropyl-3,3-dimethyl-azetidine, protonation or Lewis acid coordination at the azetidine nitrogen could trigger or modify subsequent ring-opening reactions of the adjacent cyclopropyl ring.

Pericyclic Reactions and Rearrangements Involving the Cyclopropyl Group

Pericyclic reactions and cationic rearrangements are characteristic transformations for cyclopropyl systems, driven by the release of ring strain.

Vinylcyclopropane (B126155) Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal or metal-catalyzed ring expansion that converts a vinylcyclopropane into a cyclopentene. acs.orgacs.org This transformation can also be applied to heterocyclic analogs. While specific studies on this compound are not prevalent, the reactivity of analogous systems provides insight. For example, the heteroatomic version, known as the Cloke-Wilson rearrangement, involves the conversion of cyclopropylimines into 1-pyrrolines, which are five-membered N-heterocycles. acs.orgrsc.org

Furthermore, rhodium(I) complexes have been shown to catalyze the rearrangement of vinylcyclopropanes (VCPs) attached to N-heterocyclic scaffolds. nih.gov In these cases, the VCP moiety, generated from a spirocyclopropanated ketone, rearranges to a 1,3-diene rather than a cyclopentene, highlighting how the nature of the heterocyclic system can influence the reaction pathway. nih.gov

Precursor TypeCatalyst/ConditionsProduct TypeReference(s)
VinylcyclopropaneThermal (325–500 °C)Cyclopentene rsc.org
CyclopropylimineThermal (350–400 °C)1-Pyrroline rsc.org
VinyloxiraneThermalDihydrofuran rsc.org
Azaheterocyclic VCPRh(PPh₃)₃Cl, Microwave1,3-Diene nih.gov
Racemic Vinylcyclopropane[Rh(cod)(OH)]₂ / Chiral LigandChiral Homoallylic Arenes acs.org
Cyclopropylcarbinyl Cation Rearrangements

The cyclopropylcarbinyl cation is a non-classical carbocation that readily undergoes rapid rearrangements to homoallyl and cyclobutyl cations. This reactivity is a cornerstone of cyclopropane chemistry. Generation of a cationic center adjacent to the cyclopropyl ring, for instance by protonation or departure of a leaving group from the azetidine part of the molecule, would be expected to initiate such rearrangements.

In synthetic applications, cyclopropylcarbinyl cations are harnessed as key intermediates. nih.gov Dehydration of cyclopropylcarbinol systems with chiral acids can generate cyclopropylcarbinyl cations, which then undergo nucleophilic ring-opening rearrangements to yield enantioenriched homoallylic products. nih.gov This process underscores that if a reactive intermediate like a cyclopropylcarbinyl cation were formed from this compound, a cascade of rearrangements leading to ring-opened or ring-expanded products would be highly probable.

Interplay Between Azetidine Ring Strain and Cyclopropyl Group Reactivity

The juxtaposition of two strained rings—azetidine and cyclopropane—suggests a synergistic interplay in their reactivity. The reactivity of azetidines is largely driven by their ring strain, which facilitates σ-N–C bond cleavage under appropriate conditions. rsc.org Similarly, the cyclopropane's reactivity is dominated by strain-release transformations. rsc.org

In a molecule like this compound, several interactions can be envisaged:

Electronic Effects : The azetidine nitrogen, particularly when protonated or coordinated to a Lewis acid, can act as a powerful electron-withdrawing group, which would significantly influence the stability of any intermediates formed on the cyclopropyl ring during a reaction. This can affect the regioselectivity of ring-opening reactions. rsc.org

Neighboring Group Participation : The azetidine nitrogen can act as an intramolecular nucleophile. A reaction that forms a positive charge on the cyclopropyl ring could be intercepted by the nitrogen lone pair, potentially leading to the formation of fused or spirocyclic bicyclic systems.

Strain Augmentation : Certain conformations may lead to increased steric interactions between the substituents on the azetidine (the 3,3-dimethyl groups) and the cyclopropyl ring, potentially raising the ground-state energy and lowering the activation barrier for reactions that relieve this strain.

Synthetic Transformations at the Cyclopropyl Moiety of this compound

While the inherent reactivity of the cyclopropyl group often leads to its transformation via ring-opening or rearrangement, synthetic modifications that preserve the three-membered ring are also of interest, though less commonly reported for azetidine-substituted cyclopropanes. The C-H bonds of a cyclopropyl ring are known to be shorter and stronger than those in alkanes, making direct functionalization challenging. acs.org

Most literature describes the synthesis of azetidines from cyclopropanes or the inherent rearrangements of the cyclopropyl group. thieme-connect.comrsc.org However, some related transformations provide insight into potential pathways:

Aza-Heck-Triggered Cascades : Palladium-catalyzed aza-Heck reactions have been developed to synthesize cyclopropane-fused N-heterocycles. acs.orgnih.gov These reactions involve the formation of an alkyl-Pd(II) intermediate which then undergoes C(sp³)–H palladation to construct the cyclopropane ring, demonstrating a method for its formation on a heterocyclic scaffold. acs.orgnih.gov

Intramolecular Additions : Functionalized cyclopropanes attached to nitrogen-containing precursors can undergo intramolecular reactions. For example, vinyl cyclopropanecarboxamides undergo a base-promoted intramolecular addition to create conformationally restricted aza[3.1.0]bicycles. nih.gov This highlights a strategy where a pre-functionalized cyclopropyl group attached to a nitrogen-containing chain can be used to build more complex heterocyclic systems.

Direct functionalization of the C-H bonds on the cyclopropyl ring of a simple 2-cyclopropyl-azetidine scaffold remains an area with limited literature, likely due to the high reactivity of the strained system which favors rearrangement or ring-opening pathways over selective C-H activation.

Stereochemical Control Exerted by the Cyclopropyl Group on Azetidine Ring Transformations

The presence of a cyclopropyl group at the C2 position of an azetidine ring, particularly in a scaffold such as this compound, is anticipated to exert significant stereochemical control over reactions involving the four-membered ring. This control stems from the unique steric and electronic properties of the cyclopropyl moiety. The rigid, three-membered ring introduces considerable steric bulk in its vicinity, which can effectively shield one face of the azetidine ring, thereby directing incoming reagents to the opposite, less hindered face.

Recent studies on related heterocyclic systems have demonstrated the profound conformational influence of adjacent cyclopropyl groups. For instance, research has shown that a spiro-cyclopropane adjacent to a six-membered ring can alter the conformational preferences of substituents, favoring an axial orientation for even bulky groups like tert-butyl. rsc.org This "cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects. While the azetidine ring is four-membered, similar principles of sterically-driven conformational bias can be extrapolated. The cyclopropyl group, bonded directly to a stereocenter on the azetidine ring, would be expected to influence the approach of reactants in a highly predictable manner.

In transformations such as N-alkylation, N-acylation, or reactions at the C4 position of the azetidine ring, the cyclopropyl group would likely dictate the stereochemical outcome. For example, in the case of an electrophilic attack on the nitrogen atom, the cyclopropyl group, in concert with the gem-dimethyl groups at C3, would create a highly congested environment. This steric hindrance would favor the approach of the electrophile from the face of the molecule opposite to the cyclopropyl group, leading to a high degree of diastereoselectivity in the product.

Furthermore, the electronic nature of the cyclopropyl group, which possesses a degree of π-character in its C-C bonds, can influence the reactivity of the azetidine ring. nih.gov This can be a factor in reactions that proceed through charged intermediates or transition states. The ability of the cyclopropyl group to stabilize an adjacent positive charge, a phenomenon well-documented in carbocation chemistry, could influence the regioselectivity and stereoselectivity of ring-opening reactions of the azetidine.

The following table summarizes the anticipated stereochemical influence of the 2-cyclopropyl group in various hypothetical reactions on the this compound scaffold.

Reaction TypeReagent/ConditionsExpected Major DiastereomerRationale for Stereoselectivity
N-AlkylationAlkyl halide (e.g., CH₃I)Alkylation occurs on the nitrogen face anti to the cyclopropyl group.The cyclopropyl group and the C3 gem-dimethyl groups create significant steric hindrance, blocking the syn face of the nitrogen atom.
N-AcylationAcyl chloride (e.g., CH₃COCl)Acylation proceeds from the less sterically encumbered face, anti to the cyclopropyl substituent.Similar to N-alkylation, the steric bulk of the cyclopropyl and gem-dimethyl groups dictates the trajectory of the acylating agent.
C4-Functionalization (e.g., Lithiation followed by electrophilic quench)1. n-BuLi2. Electrophile (E⁺)The electrophile adds to the C4 position from the face anti to the cyclopropyl group.The organolithium intermediate would likely be stabilized on the less hindered face, directing the subsequent electrophilic attack.
Ring-opening with NucleophilesStrong nucleophile (e.g., organometallic reagent)Nucleophilic attack at C2 would likely occur with inversion of configuration, influenced by the steric bias of the cyclopropyl group.The reaction would follow a pathway that minimizes steric interactions in the transition state, with the cyclopropyl group directing the nucleophile's approach.

It is important to note that while these predictions are based on established principles of stereochemical control, definitive experimental verification on the specific this compound system is required. Computational studies could also provide valuable insights into the transition state geometries and energy differences between possible diastereomeric products, further elucidating the stereodirecting role of the cyclopropyl group. rsc.org

Applications of 2 Cyclopropyl 3,3 Dimethyl Azetidine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The 2-cyclopropyl-3,3-dimethyl-azetidine scaffold serves as a versatile precursor for the synthesis of more complex nitrogen-containing molecules. The strategic placement of the cyclopropyl (B3062369) and gem-dimethyl groups influences the reactivity of the azetidine (B1206935) ring, allowing for selective functionalization.

One of the primary applications of azetidines in the construction of complex molecules is through nucleophilic ring-opening reactions. magtech.com.cnresearchgate.net The strain of the four-membered ring facilitates cleavage of the C-N bonds under appropriate conditions, providing access to highly functionalized acyclic amine derivatives. mdpi.com In the case of this compound, the presence of the cyclopropyl group at the 2-position can direct the regioselectivity of this ring-opening. Nucleophilic attack is generally favored at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. The cyclopropyl group, with its ability to stabilize an adjacent carbocation through conjugation, can promote cleavage of the N1-C2 bond.

Furthermore, the nitrogen atom of the azetidine can be derivatized, for example, by acylation or alkylation, to introduce additional functionality and modulate its reactivity. These derivatives can then undergo a variety of transformations to build up molecular complexity. The gem-dimethyl group at the 3-position provides steric hindrance that can influence the stereochemical outcome of reactions at the C2 and C4 positions, as well as on the nitrogen atom.

A general strategy for the use of substituted azetidines involves a "build and release" approach. rsc.org In this methodology, the azetidine ring is first constructed and then later opened to reveal a more complex, functionalized acyclic structure. This approach leverages the stability of the azetidine ring during initial synthetic steps, followed by its strain-promoted reactivity in a later stage.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the literature, the principles of azetidine chemistry suggest its potential as a valuable intermediate. For instance, the ring-opening of similar 2-substituted azetidines has been employed to generate γ-amino alcohols and other important synthetic intermediates.

Table 1: Potential Ring-Opening Reactions of this compound for Complex Molecule Synthesis

Reagent/CatalystExpected Product TypePotential ApplicationReference for Analogy
H₂/Pd1-amino-2-cyclopropyl-3-methylbutaneBuilding block for ligands or pharmaceuticals magtech.com.cn
Acyl Halides/Lewis Acidγ-Halo-N-acyl amineIntermediate for further substitution reactions magtech.com.cn
Grignard Reagents (RMgX)γ-Amino alcohol with new R groupSynthesis of chiral auxiliaries or bioactive molecules rsc.org
Strong Acids (e.g., HBr)γ-Bromo aminePrecursor for cyclic or acyclic amine derivatives researchgate.net

This table is illustrative and based on the known reactivity of other substituted azetidines.

Role in Stereocontrolled Synthesis Through Subsequent Derivatizations

The chiral nature of 2-substituted azetidines, including this compound, makes them attractive scaffolds for stereocontrolled synthesis. If the azetidine is prepared in an enantiomerically pure form, the existing stereocenter at C2 can direct the stereochemical outcome of subsequent reactions.

Derivatization of the nitrogen atom can be followed by diastereoselective reactions. For example, the deprotonation of an N-acyl derivative with a chiral base could lead to the formation of a chiral enolate, which could then react with an electrophile from the less hindered face. The gem-dimethyl group at the 3-position would play a crucial role in directing the approach of the electrophile.

Moreover, the stereocenter at C2 can influence the facial selectivity of reactions on the cyclopropyl ring. For instance, epoxidation or dihydroxylation of the cyclopropyl group, if it were appropriately substituted with an alkene, would likely proceed from the face opposite to the substituent at C2 of the azetidine.

While specific studies on the stereocontrolled derivatization of this compound are limited, research on analogous systems, such as azetidine-2-carboxylic acids, has demonstrated the feasibility of achieving high levels of stereocontrol in subsequent transformations. acs.orgresearchgate.net These studies have shown that the rigid conformation of the four-membered ring allows for effective transmission of stereochemical information.

Table 2: Potential Stereocontrolled Reactions Starting from Enantiopure this compound

Reaction TypeReagentsExpected OutcomeReference for Analogy
Diastereoselective Alkylation1. N-Acylation2. Chiral Base3. Electrophile (E⁺)Diastereomerically enriched C4-substituted azetidine acs.org
Diastereoselective ReductionN-Acyl-2-cyclopropyl-azetidin-4-one derivative, Chiral reducing agentDiastereomerically enriched 4-hydroxyazetidine mdpi.com
Asymmetric Ring OpeningEnantiopure azetidine, Nucleophile, Chiral catalystEnantiomerically enriched γ-amino alcohol rsc.org

This table is illustrative and based on established principles of asymmetric synthesis with chiral heterocyclic building blocks.

Development of Novel Synthetic Methodologies Leveraging Azetidine and Cyclopropyl Strain

The combined ring strain of the azetidine and cyclopropyl groups in this compound provides a unique platform for the development of novel synthetic methodologies. The release of this strain can be a powerful driving force for reactions that might otherwise be thermodynamically or kinetically unfavorable.

One area of interest is the development of cascade reactions initiated by the ring-opening of either the azetidine or the cyclopropyl group. For example, under thermal or photochemical conditions, a concerted ring-opening of both rings could potentially lead to the formation of larger, more complex heterocyclic systems. The pyrolysis of cyclopropyl azides, for instance, is known to produce 2,3-dihydroazetes. researchgate.netproquest.com A similar rearrangement of this compound could conceivably lead to novel nitrogen-containing scaffolds.

Transition metal-catalyzed reactions offer another avenue for leveraging the strain of this molecule. nih.gov Palladium or nickel catalysts could potentially insert into the C-C bonds of the cyclopropyl ring or the C-N bonds of the azetidine ring, initiating a variety of cross-coupling or rearrangement reactions. For example, a transition metal-catalyzed reaction with an alkyne could lead to a [3+2] or [4+2] cycloaddition, forming bicyclic products. The inherent strain in the starting material would likely lower the activation energy for such processes.

Furthermore, radical reactions involving this compound could lead to interesting transformations. A radical generated on the nitrogen or an adjacent carbon could trigger a ring-opening of the cyclopropyl group, leading to a more stable acyclic radical that could then participate in further reactions.

The development of such methodologies would expand the synthetic chemist's toolbox and provide access to novel chemical space. The unique combination of two different strained rings in one small molecule makes this compound a particularly promising candidate for these explorations.

Q & A

How can researchers optimize synthetic routes for 2-Cyclopropyl-3,3-dimethyl-azetidine to address steric hindrance challenges?

Answer: Steric hindrance from the cyclopropyl and dimethyl groups necessitates careful selection of reaction conditions. Strategies include:

  • Protecting Groups : Use temporary protecting groups (e.g., Boc for amines) to reduce steric clashes during cyclization.
  • Catalytic Systems : Employ palladium or nickel catalysts for cross-coupling reactions, as seen in azetidine derivative syntheses .
  • Temperature Control : Optimize reaction temperatures (e.g., 80–120°C) to balance reactivity and byproduct formation. For example, heating at 120°C improved yields in a related azetidine synthesis .
  • Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.

What chromatographic techniques are effective for purifying this compound?

Answer: Purification challenges arise due to polar functional groups and structural complexity. Recommended methods:

  • Reverse-Phase Chromatography : Utilize methanol/water gradients (e.g., 10–100% methanol with 0.1% formic acid) to separate impurities, as demonstrated in azetidine-based compound purification .
  • Ion-Exchange Chromatography : SCX-2 columns can isolate protonated amines under acidic conditions .
  • Combined Workflows : Sequential use of reverse-phase and ion-exchange chromatography enhances purity, particularly for charged intermediates.

Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropane protons (δ 0.3–0.8 ppm, multiplet patterns) and azetidine ring protons (δ 3.0–4.0 ppm) .
    • ¹³C NMR : Detect quaternary carbons in the cyclopropane ring (δ 10–20 ppm) and azetidine carbons (δ 40–60 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with [M+H]+ ion matching calculated mass) .
  • IR Spectroscopy : Validate functional groups (e.g., C-N stretches at ~1100 cm⁻¹).

How can researchers design assays to evaluate the biological activity of this compound?

Answer: Prioritize target-based assays informed by structural analogs:

  • Computational Docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes in neurological pathways) .
  • In Vitro Enzymatic Assays : Test inhibition of BCL6 or similar targets, referencing IC50 determination protocols for related azetidine derivatives .
  • Cell-Based Models : Assess cytotoxicity and efficacy in cancer or inflammatory cell lines (e.g., HEK293 or RAW264.7).

How should contradictory activity data (e.g., varying IC50 values) be resolved across studies?

Answer: Discrepancies may arise from assay conditions or compound purity. Mitigation steps:

  • Purity Validation : Re-analyze compound purity via HPLC and HRMS to rule out degradation .
  • Assay Standardization : Use common positive controls (e.g., known inhibitors) and replicate under identical buffer/pH conditions.
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity if initial data came from fluorescence assays).
  • Meta-Analysis : Apply qualitative contradiction frameworks, such as cross-checking experimental parameters and statistical significance .

What are the best practices for handling and storing this compound to ensure stability?

Answer: Stability is critical for reproducible results. Recommendations:

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Desiccants : Use silica gel or molecular sieves in containers to minimize hydrolysis.
  • Handling : Prepare fresh solutions in anhydrous solvents (e.g., DMSO or acetonitrile) for biological assays .

What in vivo models are suitable for mechanistic studies of this compound?

Answer: Advanced models include:

  • Transgenic Mice : Study target engagement in disease models (e.g., inflammation or neurodegeneration) using knockouts or reporters.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS, building on methods for related azetidine probes .
  • Toxicology Screens : Assess acute toxicity in zebrafish or rodent models to inform dosing.

How can computational modeling predict the environmental impact of this compound during lab-scale synthesis?

Answer: While direct data is limited, extrapolate from analogs:

  • QSAR Models : Predict biodegradability and toxicity using quantitative structure-activity relationships.
  • Waste Stream Analysis : Follow protocols for azetidine derivatives, including neutralization of acidic/byproduct streams before disposal .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.